N2-Cyclohexyl-N2-methylpyridine-2,3-diamine
Overview
Description
N2-Cyclohexyl-N2-methylpyridine-2,3-diamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexyl group and a methyl group attached to a pyridine ring, which contains two amine groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with cyclohexyl and methyl substituents under specific conditions. One common method involves the use of cyclohexylamine and methylamine as starting materials, which are reacted with pyridine-2,3-diamine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N2-Cyclohexyl-N2-methylpyridine-2,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
N2-Cyclohexyl-N2-methylpyridine-2,3-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N2-Cyclohexyl-N2-methylpyridine-2,3-diamine can be compared with other similar compounds, such as:
2-N-cyclohexyl-5-methylpyridine-2,3-diamine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
2-N-cyclohexyl-2-N-ethylpyridine-2,3-diamine: This compound has an ethyl group instead of a methyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-N-cyclohexyl-2-N-methylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15(10-6-3-2-4-7-10)12-11(13)8-5-9-14-12/h5,8-10H,2-4,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQGZSXPXKCQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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